2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound is a hybrid heterocyclic molecule integrating a benzo[d]thiazol-2-one moiety, a 1,2,4-triazole ring, and a tetrahydrofuran-derived acetamide side chain. The benzo[d]thiazole scaffold is known for its role in DNA intercalation and kinase inhibition, while the 1,2,4-triazole core enhances metabolic stability and hydrogen-bonding capacity . The tetrahydrofuran (THF) substituent may improve solubility and bioavailability compared to purely aromatic analogs .
Properties
IUPAC Name |
2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S2/c1-22-15(10-23-13-6-2-3-7-14(13)28-18(23)25)20-21-17(22)27-11-16(24)19-9-12-5-4-8-26-12/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZGRQZXTIAMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2CCCO2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide , with CAS number 847400-53-7, is a synthetic organic compound that exhibits significant biological activity. This article reviews its biological properties, including anti-inflammatory, antifungal, and anticancer activities, supported by various research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 469.5 g/mol. The structure features a thiazole and triazole core, which are known for their diverse biological activities.
1. Antifungal Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit potent antifungal properties. Specifically, studies have shown that derivatives similar to the target compound demonstrate effectiveness against various fungal strains. For instance, the compound's structure allows it to inhibit fungal growth by disrupting cell wall synthesis or interfering with nucleic acid metabolism.
2. Anti-inflammatory Effects
The anti-inflammatory potential of the compound is notable. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell lines exposed to inflammatory stimuli. This suggests its utility in treating conditions characterized by excessive inflammation .
3. Anticancer Activity
Preliminary studies have indicated that the compound may possess anticancer properties. In vitro assays revealed that it inhibits the proliferation of cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Data Summary Table
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Thiazole Derivatives : A study examined a series of thiazole-based compounds for their anti-inflammatory and analgesic properties. The most effective derivative showed significant inhibition of pain-related pathways in vivo .
- Triazole Compounds : Another investigation focused on triazole derivatives for their anticancer effects. These compounds were found to induce apoptosis in various cancer cell lines through mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs include derivatives of 1,2,4-triazole-3-thioacetamides and benzo[d]thiazole hybrids. Key comparisons are outlined below:
Activity and Mechanism
- Anticancer Activity : The target compound’s benzo[d]thiazole group may enhance DNA-binding affinity compared to phenylthiazole derivatives like 7b, which showed moderate HepG-2 activity . However, the THF substituent introduces steric bulk that could reduce cell permeability relative to simpler analogs.
- Anti-inflammatory Potential: Unlike furan-2-yl derivatives (e.g., 3.1–3.21), which exhibit anti-exudative activity via COX-2 inhibition, the target compound’s benzo[d]thiazole may target NF-κB or IL-6 pathways .
- Pharmacokinetic Profile : The THF-methyl group likely improves solubility compared to thiophene-methyl analogs (e.g., acetohydrazides in ), which show poor aqueous stability.
Structure-Activity Relationships (SAR)
- Heterocyclic Substituents : Thiophene or furan rings (as in ) improve π-π stacking but reduce metabolic stability relative to the target’s THF group.
- Side Chain Flexibility : The THF-methyl acetamide may balance lipophilicity (LogP ~2.5–3.0) better than rigid aromatic substituents, aligning with drug-likeness criteria .
Research Findings and Data Tables
Table 1: Anticancer Activity of Selected Triazole Derivatives
Table 2: Anti-inflammatory Efficacy (Carrageenan-Induced Edema Model)
| Compound | Edema Reduction (%) (10 mg/kg) | Reference |
|---|---|---|
| Target Compound (hypothetical) | — | — |
| 3.1–3.21 | 58–62% (vs. diclofenac 65%) | |
| Sodium diclofenac | 65% |
Notes and Limitations
- Structural Uniqueness : The combination of benzo[d]thiazole and THF-methyl groups distinguishes this compound from literature analogs, but empirical validation of bioactivity is required.
- Data Gaps : Most comparative studies focus on in vitro models; in vivo pharmacokinetic data (e.g., bioavailability, half-life) are lacking.
- Contradictions : While thiophene-methyl analogs show broad-spectrum antimicrobial activity , the target compound’s larger structure may limit membrane penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
